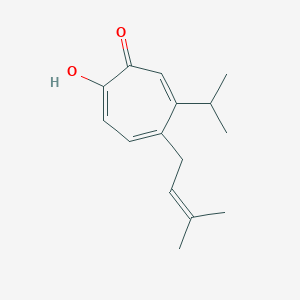

Nootkatin

Description

Structure

3D Structure

Properties

CAS No. |

4431-03-2 |

|---|---|

Molecular Formula |

C15H20O2 |

Molecular Weight |

232.32 g/mol |

IUPAC Name |

2-hydroxy-5-(3-methylbut-2-enyl)-6-propan-2-ylcyclohepta-2,4,6-trien-1-one |

InChI |

InChI=1S/C15H20O2/c1-10(2)5-6-12-7-8-14(16)15(17)9-13(12)11(3)4/h5,7-9,11H,6H2,1-4H3,(H,16,17) |

InChI Key |

MNMNTZYOZZLKSV-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=CC(=O)C(=CC=C1CC=C(C)C)O |

Origin of Product |

United States |

Foundational & Exploratory

Nootkatin: A Technical Guide to its Discovery, Isolation, and Characterization from Cupressus nootkatensis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nootkatin, a naturally occurring tropolone (B20159) found in the heartwood of the Nootka cypress (Cupressus nootkatensis), has been a subject of interest since its discovery in the mid-20th century. This technical guide provides a comprehensive overview of the historical discovery, detailed experimental protocols for its isolation, and a summary of its physicochemical properties. While its close relative, nootkatone, has been extensively studied for its wide range of biological activities, this paper will focus specifically on the available scientific literature for this compound, highlighting its unique chemical structure and the methodologies employed for its characterization. The document aims to serve as a foundational resource for researchers interested in exploring the therapeutic potential of this lesser-known natural product.

Discovery and Historical Context

The discovery of this compound is credited to the pioneering work of Holger Erdtman and his collaborators in the 1950s, as part of their extensive investigation into the chemical constituents of the natural order Cupressales. Their research on the heartwood of Chamaecyparis nootkatensis (now taxonomically classified as Cupressus nootkatensis), commonly known as Alaska yellow cedar, led to the isolation of several novel compounds.

In a series of publications in Acta Chemica Scandinavica, Erdtman's group detailed the extraction and characterization of various components from the acetone-soluble fraction of the heartwood. Among these were carvacrol, chamic acid, chaminic acid, and the then-newly identified tropolone, which they named this compound.[1][2][3] The initial structure elucidation of this compound was a significant achievement, relying on classical chemical degradation methods, which were the standard at the time, prior to the widespread availability of modern spectroscopic techniques.[1] It is important to distinguish the discovery of this compound from that of the commercially significant sesquiterpene ketone, nootkatone, which was isolated and characterized from the same plant species by Erdtman and Hirose a few years later.[4][5]

Physicochemical Properties of this compound

This compound is a tropolone, a class of organic compounds characterized by a seven-membered aromatic ring. Its chemical structure was determined to be β-isopropyl-γ-(3-methylbut-2-enyl)-tropolone.

| Property | Value | Reference |

| Molecular Formula | C15H20O2 | [1] |

| Appearance | Colourless plates | [2] |

| Melting Point | 95 °C | [2] |

| UV Absorption | Indicates tropolone nature | [1] |

| IR Absorption | Indicates tropolone nature | [1] |

| Solubility | Soluble in chloroform (B151607), benzene (B151609); Sparingly soluble in acetone (B3395972), alcohol; Insoluble in water, ether | [2] |

Experimental Protocols

The following protocols are based on the methodologies described in the original publications by Erdtman and his colleagues.

Extraction of this compound from Cupressus nootkatensis Heartwood

This protocol outlines the initial extraction of the phenolic fraction containing this compound from the heartwood of the Nootka cypress.

Materials:

-

Finely divided heartwood of Cupressus nootkatensis

-

Acetone

-

Ether

-

Saturated sodium bicarbonate solution

-

N Sodium hydroxide (B78521) (NaOH) solution

-

Hydrochloric acid (HCl)

-

Sodium sulfate (B86663) (Na2SO4), anhydrous

-

Soxhlet apparatus

-

Steam distillation apparatus

Procedure:

-

Continuously extract finely divided heartwood (e.g., 3.7 kg) with ether (3 L) in a Soxhlet apparatus for approximately 48 hours, or until the extract is no longer colored.

-

The resulting dark red ethereal solution is then subjected to a liquid-liquid extraction to separate different fractions.

-

Extract the ethereal solution successively with:

-

Saturated sodium bicarbonate solution (3 x equal volume)

-

N Sodium hydroxide solution (3 x equal volume)

-

Water (2 x equal volume)

-

-

Dry the remaining ethereal solution with anhydrous Na2SO4 and evaporate the solvent to yield the neutral fraction.

-

Acidify the sodium hydroxide solution with HCl to precipitate a mixture of oil and crystalline material. Recover this phenolic fraction by ether extraction.

-

The dark brown, viscous phenolic fraction will slowly deposit crystalline material upon standing.

-

Collect the crystalline solid by filtration and wash with a small amount of ether and petroleum ether.

-

Recrystallize the crude solid from ligroin to obtain pure this compound as colorless plates.[2]

Alternatively, acetone can be used for the initial extraction of the wood.[2]

Isolation of this compound via its Copper Complex

An alternative method for the isolation of this compound involves the formation of its copper complex.

Materials:

-

Chloroform solution of crude this compound

-

Aqueous cupric acetate (B1210297) solution

-

Chloroform

-

Ether

Procedure:

-

Shake a chloroform solution of the crude phenolic extract containing this compound with an aqueous solution of cupric acetate.

-

A dark green chloroform layer containing the this compound-copper complex will form.

-

Separate and evaporate the chloroform layer.

-

Crystallize the residue from a chloroform-ether mixture to yield the copper complex of this compound as pale green needles.[2]

-

The pure this compound can then be regenerated from the complex.

Structure Elucidation

The determination of this compound's structure was a meticulous process involving a series of chemical reactions and analyses, characteristic of the pre-spectroscopic era of natural product chemistry.

Classical Chemical Degradation Studies

The structure of this compound as β-isopropyl-γ-(3-methylbut-2-enyl)-tropolone was established through a series of degradation reactions:[1]

-

Methylation and Rearrangement: The two methyl ethers of this compound were rearranged using sodium methoxide (B1231860) to yield a mixture of two isomeric acids: 3-isopropyl-4-(3'-methylbut-2-enyl)-benzoic acid and 3-isopropyl-4-(3-methylbut-l'-enyl)-benzoic acid.

-

Reduction: Both isomeric acids were reduced to the same dihydro compound, 4-isoamyl-3-isopropyl-benzoic acid.

-

Oxidation: Nitric acid oxidation of all three acids yielded 3,3-dimethylphthalide-5-carboxylic acid, which was further oxidized to trimellitic acid.

-

Decarboxylation and Oxidation: Decarboxylation of the dihydro-acid followed by oxidation of the resulting hydrocarbon yielded phthalic acid, confirming the adjacent positions of the two alkyl substituents on the benzene ring.

These chemical transformations allowed for the piecing together of the carbon skeleton and the positions of the functional groups, ultimately leading to the proposed structure of this compound.

Spectroscopic Data

While the initial structure was determined by chemical means, modern spectroscopic techniques provide a more detailed and confirmatory analysis.

Mass Spectrometry

Recent gas chromatography-mass spectrometry (GC-MS) analysis of the essential oil of Cupressus nootkatensis has confirmed the presence of this compound and provided its mass spectral data.[6]

Table 2: Mass Spectral Data for this compound

| m/z | Relative Intensity |

| 232 | M+ |

| 217 | |

| 189 | |

| 175 | |

| 161 | |

| 147 | |

| 133 | |

| 115 | |

| 91 | |

| 43 | Base Peak |

Note: The relative intensities are estimated from the published spectrum. For precise values, refer to the original publication.[6]

Biological Activity and Signaling Pathways

To date, the biological activities of this compound have been significantly less explored compared to its well-known counterpart, nootkatone. The vast body of research on the pharmacological effects of Cupressus nootkatensis extracts often focuses on nootkatone, which has demonstrated a wide range of activities including insecticidal, antimicrobial, anti-inflammatory, and anticancer effects.

There is a clear need for further research to specifically investigate the biological potential of purified this compound. Its unique tropolone structure suggests that it may possess distinct pharmacological properties worthy of investigation for drug development.

Experimental and Logical Workflow Diagrams

Isolation Workflow of this compound

Caption: Figure 1: Isolation Workflow of this compound

Logical Flow for Structure Elucidation of this compound

References

- 1. scispace.com [scispace.com]

- 2. scispace.com [scispace.com]

- 3. The Chemistry of the Natural Order Cupressales. VIII. Heartwood Constituents of Chamaecyparis nootkatensis - Carvacrol, this compound, and Chamic Acid. | Scilit [scilit.com]

- 4. scispace.com [scispace.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Elucidation of the Nootkatin Biosynthetic Pathway in Grapefruit: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nootkatone (B190431), a bicyclic sesquiterpenoid, is a highly valued natural product responsible for the characteristic aroma and taste of grapefruit (Citrus paradisi)[1]. Beyond its significant contribution to the flavor and fragrance industries, nootkatone has garnered considerable interest for its diverse biological activities, including potential applications as an insect repellent[2]. Despite its commercial demand, the low abundance of nootkatone in its natural sources necessitates a deeper understanding of its biosynthetic pathway to enable enhanced production through metabolic engineering and synthetic biology approaches. This technical guide provides a comprehensive overview of the elucidation of the nootkatin (nootkatone) biosynthetic pathway in grapefruit, detailing the enzymatic steps, summarizing key quantitative data, and providing detailed experimental protocols for the study of this pathway.

The Core Biosynthetic Pathway

The biosynthesis of nootkatone in grapefruit originates from the general isoprenoid pathway, which provides the universal precursor for all sesquiterpenes, farnesyl pyrophosphate (FPP). The pathway from FPP to nootkatone is a three-step enzymatic cascade.

-

Conversion of Farnesyl Pyrophosphate to (+)-Valencene: The first committed step in nootkatone biosynthesis is the cyclization of the linear C15 precursor, FPP, to the bicyclic sesquiterpene, (+)-valencene. This complex rearrangement is catalyzed by the enzyme (+)-valencene synthase (VS) , a member of the terpene synthase (TPS) family[3][4]. In grapefruit, this enzyme is also referred to as GFTpsE or CitrusVS[5][6]. The expression of the valencene (B1682129) synthase gene is a critical determinant of valencene accumulation in citrus fruits and is developmentally regulated, with transcript levels increasing during fruit maturation[3][7].

-

Hydroxylation of (+)-Valencene to (+)-Nootkatol: The second step involves the allylic hydroxylation of (+)-valencene at the C2 position to form the intermediate, (+)-nootkatol. This oxidation reaction is catalyzed by a cytochrome P450 monooxygenase (CYP) [8]. While specific cytochrome P450 enzymes from grapefruit involved in this step have not been fully characterized, studies on homologous systems and microbial biotransformation suggest that CYPs are responsible for this conversion[8][9]. These enzymes are typically membrane-bound and require a partnering NADPH-cytochrome P450 reductase for activity.

-

Oxidation of (+)-Nootkatol to (+)-Nootkatone: The final step in the pathway is the oxidation of the hydroxyl group of (+)-nootkatol to a ketone, yielding the final product, (+)-nootkatone. This reaction is catalyzed by a dehydrogenase [9][10]. As with the cytochrome P450s, the specific dehydrogenase responsible for this conversion in grapefruit has not been definitively identified, with much of the current knowledge derived from studies in other organisms and heterologous expression systems[10][11].

Quantitative Data

Quantitative data for the enzymes and metabolites in the nootkatone biosynthetic pathway in grapefruit are limited. The following tables summarize available data, with some parameters derived from homologous systems where grapefruit-specific data is unavailable.

Table 1: Enzyme Kinetic Parameters

| Enzyme | Organism | Substrate | K_m_ (µM) | k_cat_ (s⁻¹) | Reference |

| Valencene Synthase (CnVS)¹ | Callitropsis nootkatensis | Farnesyl Pyrophosphate | 0.47 ± 0.05 | 0.031 ± 0.001 | [12] |

| P450 BM3 Mutant² | Bacillus megaterium | (+)-Valencene | ~6 (apparent) | Not reported | [13] |

¹Data for the homologous enzyme from Callitropsis nootkatensis is provided due to the lack of published kinetic data for the Citrus paradisi valencene synthase. ²Data from a microbial biotransformation system is provided as a representative example for the hydroxylation step.

Table 2: Metabolite Concentrations in Grapefruit

| Metabolite | Tissue | Concentration | Reference |

| (+)-Nootkatone | Peel Oil | up to 0.3% (w/w) | [1] |

| (+)-Nootkatone | Juice | 6 - 7 ppm (optimal flavor) | [14] |

| (+)-Valencene | Peel | 12.84 mg/kg | [5][6] |

| (+)-Valencene | Flesh | 0.08 mg/kg | [5][6] |

Experimental Protocols

Heterologous Expression and Purification of (+)-Valencene Synthase from Citrus paradisi

This protocol describes the expression of a codon-optimized synthetic gene for Citrus paradisi valencene synthase (GFTpsE) in E. coli and subsequent purification.

a. Gene Synthesis and Cloning:

- A synthetic gene encoding the full-length GFTpsE, codon-optimized for expression in E. coli, is synthesized commercially.

- The gene is cloned into a pET-28a(+) expression vector containing an N-terminal His6-tag for affinity purification.

b. Protein Expression:

- The pET-28a(+)-GFTpsE construct is transformed into E. coli BL21(DE3) cells.

- A single colony is used to inoculate 50 mL of Luria-Bertani (LB) medium containing 50 µg/mL kanamycin (B1662678) and grown overnight at 37°C with shaking.

- The overnight culture is used to inoculate 1 L of fresh LB medium with kanamycin.

- The culture is grown at 37°C to an OD600 of 0.6-0.8.

- Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM.

- The culture is then incubated for 16-20 hours at 18°C with shaking.

c. Cell Lysis and Purification:

- Cells are harvested by centrifugation at 5,000 x g for 15 minutes at 4°C.

- The cell pellet is resuspended in 30 mL of lysis buffer (50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole, pH 8.0) containing 1 mg/mL lysozyme (B549824) and protease inhibitors.

- The cells are lysed by sonication on ice.

- The lysate is centrifuged at 15,000 x g for 30 minutes at 4°C to pellet cell debris.

- The supernatant is loaded onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.

- The column is washed with 20 column volumes of wash buffer (50 mM NaH2PO4, 300 mM NaCl, 20 mM imidazole, pH 8.0).

- The His-tagged protein is eluted with elution buffer (50 mM NaH2PO4, 300 mM NaCl, 250 mM imidazole, pH 8.0).

- Eluted fractions are analyzed by SDS-PAGE for purity.

- Pure fractions are pooled and dialyzed against storage buffer (50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 10% glycerol).

Enzyme Assay for (+)-Valencene Synthase

This assay quantifies the activity of the purified GFTpsE by measuring the production of (+)-valencene from FPP.

a. Reaction Mixture:

- In a 2 mL glass vial, prepare a 500 µL reaction mixture containing:

- 50 mM HEPES buffer (pH 7.2)

- 10 mM MgCl2

- 5 mM DTT

- 10% (v/v) glycerol

- 1-5 µg of purified GFTpsE

- 50 µM Farnesyl Pyrophosphate (FPP)

b. Reaction Incubation:

- Overlay the aqueous reaction mixture with 500 µL of n-hexane to capture the volatile product.

- Incubate the reaction at 30°C for 1-2 hours with gentle shaking.

c. Product Extraction and Analysis:

- Stop the reaction by vortexing for 30 seconds to extract the (+)-valencene into the hexane (B92381) layer.

- Centrifuge briefly to separate the phases.

- Analyze a 1 µL aliquot of the hexane layer by Gas Chromatography-Mass Spectrometry (GC-MS).

GC-MS Analysis of Sesquiterpenes

This protocol outlines the GC-MS parameters for the separation and identification of (+)-valencene and (+)-nootkatone.

a. Instrumentation:

- A gas chromatograph coupled to a mass spectrometer (e.g., Agilent GC-MS system).

- Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

b. GC Conditions:

- Injector Temperature: 250°C

- Injection Volume: 1 µL (splitless mode)

- Carrier Gas: Helium at a constant flow of 1.0 mL/min

- Oven Temperature Program:

- Initial temperature: 60°C for 2 minutes

- Ramp to 180°C at 5°C/min

- Ramp to 280°C at 20°C/min and hold for 5 minutes

c. MS Conditions:

- Ion Source Temperature: 230°C

- Electron Ionization: 70 eV

- Mass Range: m/z 40-400

d. Data Analysis:

- Identify compounds by comparing their mass spectra and retention times with authentic standards and the NIST library.

- Quantify compounds by generating a standard curve with known concentrations of authentic standards.

Visualizations

References

- 1. researchgate.net [researchgate.net]

- 2. nootkatone, 91416-23-8 [thegoodscentscompany.com]

- 3. Citrus fruit flavor and aroma biosynthesis: isolation, functional characterization, and developmental regulation of Cstps1, a key gene in the production of the sesquiterpene aroma compound valencene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | Application of valencene and prospects for its production in engineered microorganisms [frontiersin.org]

- 6. Application of valencene and prospects for its production in engineered microorganisms - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Terpene hydroxylation with microbial cytochrome P450 monooxygenases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Isolation, purification, and mass spectrometry identification of the enzyme involved in citrus flavor (+)-valencene biotransformation to (+)-nootkatone by Yarrowia lipolytica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Valencene synthase from the heartwood of Nootka cypress (Callitropsis nootkatensis) for biotechnological production of valencene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. A kinetic study of biotransformation from valencene to nootkatone in an oscillatory baffled reactor - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Chemical Structure and Stereoisomers of Nootkatone

An important note on nomenclature: The initial query for "Nootkatin" has been addressed by focusing this technical guide on the closely related and more extensively researched compound, Nootkatone . This compound is a distinct natural product with the molecular formula C₁₅H₂₀O₂. However, the vast majority of scientific and industrial interest lies with Nootkatone (C₁₅H₂₂O), a sesquiterpenoid ketone celebrated for its characteristic grapefruit aroma and significant biological activities. This guide provides a comprehensive overview of the chemical structure and stereochemistry of Nootkatone, tailored for researchers, scientists, and professionals in drug development.

Chemical Structure of Nootkatone

Nootkatone is a bicyclic sesquiterpenoid belonging to the eremophilane (B1244597) class. Its structure is characterized by a decalinenone core.

Molecular Formula: C₁₅H₂₂O[1]

Molar Mass: 218.34 g/mol [1]

IUPAC Name for (+)-Nootkatone: (4R,4aS,6R)-4,4a-Dimethyl-6-(prop-1-en-2-yl)-4,4a,5,6,7,8-hexahydronaphthalen-2(3H)-one[1]

The key functional group in Nootkatone is an α,β-unsaturated ketone, which plays a significant role in its reactivity and biological profile. The molecule's rigid bicyclic structure and the presence of three stereocenters give rise to its complex stereochemistry.

Stereoisomers of Nootkatone

Nootkatone possesses three stereocenters, which theoretically allows for a total of eight stereoisomers (four pairs of enantiomers). However, the most extensively studied and commercially relevant are the enantiomeric pair: (+)-Nootkatone and (-)-Nootkatone.[1]

These enantiomers are non-superimposable mirror images of each other and, consequently, exhibit identical physical properties such as melting point and boiling point. Their interaction with plane-polarized light and, crucially, their biological and sensory properties, are distinct.

Quantitative Data Summary

The distinct properties of the Nootkatone enantiomers are most evident in their sensory perception and optical activity.

| Property | (+)-Nootkatone | (-)-Nootkatone | Reference |

| Odor Profile | Strong, characteristic grapefruit | Weak, woody, spicy, no grapefruit character | [2] |

| Odor Threshold | ~800 ppb | ~600,000 ppb | [2] |

| Taste Profile | Grapefruit character, bitter | Bitter, sour, no flavor impression | [2] |

| Taste Threshold | ~0.3 ppm | ~40 ppm | [2] |

| Specific Rotation ([α]D) | +187° to +195.5° (c=1 to 1.5 in CHCl₃) | -195.5° (inferred) | [1][3][4] |

| Insecticidal Activity (LC50 vs. Ticks) | 0.0029% | Not specified | [5] |

| Insecticidal Activity (LC50 vs. Fleas) | 0.0029% (grapefruit extract) | Not specified | [5] |

Experimental Protocols

Synthesis of (+)-Nootkatone from (+)-Valencene

A common method for the synthesis of (+)-Nootkatone is the oxidation of (+)-Valencene. Both chemical and biocatalytic routes have been developed.

4.1.1. Chemical Synthesis via Singlet Oxygenation [6]

-

Materials: (+)-Valencene, hydrogen peroxide, amphiphilic molybdate (B1676688) catalyst, toluene, diethyl ether.

-

Procedure:

-

Dissolve (+)-Valencene and the amphiphilic molybdate catalyst in toluene.

-

Bubble the solution with oxygen and irradiate with a sodium lamp.

-

Monitor the conversion of (+)-Valencene by ¹H NMR.

-

Once the conversion is complete, heat the solution to 50°C for several hours to facilitate the formation of (+)-Nootkatone.

-

Cool the reaction mixture to room temperature and add diethyl ether to form a three-phase microemulsion.

-

Separate the upper organic phase. The middle phase is extracted two more times with diethyl ether.

-

Combine the organic phases and evaporate the solvent.

-

The crude product can be purified by chromatography on silica (B1680970) gel.

-

4.1.2. Biocatalytic Synthesis [7]

-

Principle: This method utilizes a two-step enzymatic process. First, a cytochrome P450 monooxygenase catalyzes the allylic hydroxylation of (+)-Valencene to nootkatol (B1220673). Subsequently, an alcohol dehydrogenase (ADH) oxidizes nootkatol to (+)-Nootkatone.

-

Workflow:

Chiral Separation of Nootkatone Enantiomers by HPLC

The direct separation of Nootkatone enantiomers can be achieved using High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP).

-

Materials: Racemic Nootkatone, HPLC system with UV detector, Chiral column (e.g., Chiralpak® AD-H), HPLC-grade n-hexane, isopropanol (B130326) (IPA), and diethylamine (B46881) (DEA).[8][9][10][11]

-

Chromatographic Conditions:

-

Mobile Phase: n-Hexane/Isopropanol/DEA (e.g., 90:10:0.1, v/v/v)

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 25 °C

-

Detection: UV at 238 nm

-

-

Procedure:

-

Prepare the mobile phase and thoroughly degas it.

-

Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.

-

Dissolve the racemic Nootkatone sample in the mobile phase.

-

Inject the sample onto the column.

-

Monitor the separation of the enantiomers based on their different retention times.

-

-

Optimization: If separation is not optimal, the ratio of n-hexane to isopropanol can be varied. The concentration of the additive (DEA) can also be adjusted to improve peak shape.

Determination of Insecticidal Activity

The insecticidal activity of Nootkatone and its stereoisomers can be assessed using various bioassays. The bottle bioassay is a common method.[12][13]

-

Materials: Test insects (e.g., mosquitoes, ticks), glass bottles, Nootkatone solutions of varying concentrations in a suitable solvent (e.g., acetone), control solution (solvent only).

-

Procedure:

-

Coat the inside of the glass bottles with the Nootkatone solutions of different concentrations. Prepare control bottles with the solvent alone.

-

Allow the solvent to evaporate completely, leaving a thin film of Nootkatone on the inner surface of the bottles.

-

Introduce a known number of test insects into each bottle.

-

Record the number of knocked-down or dead insects at regular time intervals.

-

From the data, calculate parameters such as the lethal concentration (LC50), which is the concentration that causes 50% mortality of the insect population.

-

Signaling Pathways and Experimental Workflows

This in-depth guide provides a foundational understanding of the chemical structure and stereoisomers of Nootkatone, supported by quantitative data and detailed experimental protocols. This information is intended to be a valuable resource for researchers and professionals engaged in the study and application of this versatile natural product.

References

- 1. benchchem.com [benchchem.com]

- 2. (4R,4aS,6R)-(+)-nootkatone & (4S,4aR,6S)-(-)-nootkatone [leffingwell.com]

- 3. (+)-Nootkatone | C15H22O | CID 1268142 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. A19166.03 [thermofisher.com]

- 5. Use of novel compounds for pest control: insecticidal and acaricidal activity of essential oil components from heartwood of Alaska yellow cedar - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. chromatographyonline.com [chromatographyonline.com]

- 10. Screening Approach for Chiral Separation of β-Aminoketones by HPLC on Various Polysaccharide-Based Chiral Stationary Phases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

Natural sources and variability of Nootkatin in citrus species

An In-depth Technical Guide to the Natural Sources and Variability of Nootkatin in Citrus Species

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, a sesquiterpenoid of significant interest for its distinct grapefruit aroma and diverse biological activities. The document details its natural occurrence in citrus species, the inherent variability of its concentration, and the methodologies for its extraction and quantification.

Natural Sources of this compound in Citrus

This compound, also widely known as nootkatone (B190431), is a naturally occurring sesquiterpene ketone primarily associated with grapefruit (Citrus paradisi)[1][2][3]. While grapefruit and pummelo (Citrus maxima) are the most prominent citrus sources, trace amounts of this compound have also been identified in other species, including sweet orange (Citrus sinensis), lemon (Citrus limon), bergamot (Citrus bergamia), lime, and tangerine[3][4][5]. Beyond the Citrus genus, this compound is notably found in Alaska yellow cedar (Callitropsis nootkatensis), from which it was first isolated, and vetiver grass (Chrysopogon zizanioides)[1][2][3]. The compound's characteristic aroma and flavor make it a valuable ingredient in the food and fragrance industries[1][3].

Variability of this compound Content

The concentration of this compound exhibits significant variability across different citrus species and even among cultivars of the same species[6]. Grapefruit varieties consistently show higher levels of this compound compared to pummelo cultivars[6]. For instance, 'Marsh' grapefruit has been found to contain substantially more this compound than 'Kao Pan' pummelo[6]. The maturity of the fruit also plays a crucial role, with nootkatone levels in grapefruit juice being significantly higher in later harvests[5]. This variability is a critical consideration for the commercial extraction and sourcing of this compound.

Quantitative Data on this compound Content

The following tables summarize the quantitative data on this compound concentration in the peel of various citrus cultivars.

Table 1: this compound Content in Grapefruit (Citrus paradisi) and Pummelo (Citrus maxima) Peel [6]

| Citrus Variety | Species | This compound Content (mg/kg of peel) |

| Marsh Grapefruit | Citrus paradisi | 110.5 |

| Redblush Grapefruit | Citrus paradisi | 95.2 |

| Star Ruby Grapefruit | Citrus paradisi | 88.6 |

| Henderson Grapefruit | Citrus paradisi | 75.4 |

| Ray Ruby Grapefruit | Citrus paradisi | 68.9 |

| Pummelo | Citrus maxima | 15.7 |

| Kao Pan Pummelo | Citrus maxima | 12.3 |

| Reinking Pummelo | Citrus maxima | 9.8 |

Table 2: Reported this compound Concentrations in Various Botanical Sources [7][8]

| Botanical Source | Plant Part / Material | This compound Concentration (%) |

| Grapefruit (Citrus paradisi) | Peel Essential Oil | 0.2 - 1.0 |

| Sweet Orange (Citrus sinensis) | Peel Extracts | 0.1 - 0.3 |

| Lemon (Citrus limon) | Peel Essential Oil | 0.1 - 0.2 |

| Bergamot (Citrus bergamia) | Peel Oil | < 0.05 |

| Tangerine | Peel Oil | Traces |

Biosynthesis of this compound

The biosynthesis of this compound in citrus fruits is a multi-step enzymatic process that begins with farnesyl pyrophosphate (FPP), a common precursor for sesquiterpenoids derived from the mevalonate (B85504) (MVA) pathway[2][9]. The pathway can be summarized in two primary stages: the cyclization of FPP to (+)-valencene and its subsequent oxidation to (+)-nootkatone[9][10].

Experimental Protocols

Accurate quantification of this compound from citrus sources requires standardized experimental protocols for extraction, purification, and analysis.

Extraction Methodologies

Several methods can be employed for the extraction of this compound from citrus peel, each with its own advantages.

-

Solvent Extraction: A common laboratory-scale method.

-

Sample Preparation: Fresh citrus flavedo (the outer colored part of the peel) is separated from the albedo and minced[6].

-

Extraction: The minced flavedo is macerated in dichloromethane (B109758) for 24 hours at room temperature in the dark[6].

-

Concentration: The solvent is removed under reduced pressure using a rotary evaporator[6].

-

-

Ultrasonic-Assisted Extraction (UAE): A rapid and efficient method.

-

Supercritical Fluid Extraction (SFE): A green and efficient method for obtaining essential oils.

-

This method utilizes supercritical CO₂ as the extraction solvent, offering a clean extract without residual organic solvents[2].

-

Purification

-

Column Chromatography: This is a standard technique for purifying this compound from crude extracts.

-

Stationary Phase: Silica gel is commonly used as the adsorbent[2][6].

-

Mobile Phase: A hexane-ethyl acetate (B1210297) gradient is used to elute the compounds[6].

-

Fraction Collection: Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing this compound[2].

-

Quantification Methods

-

Gas Chromatography-Mass Spectrometry (GC-MS): The primary analytical technique for the identification and quantification of this compound[2][6].

-

Column: A DB-5ms column (30 m × 0.25 mm i.d., 0.25 µm film thickness) is typically used[6].

-

Injector Temperature: 250°C[6].

-

Oven Temperature Program: Initial temperature of 60°C for 2 minutes, then ramped to 240°C at a rate of 3°C/minute, and held for 10 minutes[6].

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min[6].

-

Ionization Mode: Electron Ionization (EI) at 70 eV[6].

-

Quantification: this compound is quantified by comparing its peak area to a calibration curve prepared with a certified this compound standard[2][6].

-

-

High-Performance Liquid Chromatography (HPLC) with UV Detection: An alternative and complementary method for quantification[6].

-

Column: C18 reversed-phase column (250 mm × 4.6 mm, 5 µm)[6].

-

Mobile Phase: A gradient of acetonitrile (B52724) and water, starting at 50% acetonitrile and increasing to 100% over 20 minutes[6].

-

Flow Rate: 1.0 mL/min[6].

-

Column Temperature: 30°C[6].

-

Detector: UV detector set at 238 nm[6].

-

Quantification: Concentration is determined by comparing the peak area with a calibration curve from a certified standard[6].

-

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for the extraction and analysis of this compound from citrus peel.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. globalresearchonline.net [globalresearchonline.net]

- 4. Advances on (+)-nootkatone microbial biosynthesis and its related enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. grokipedia.com [grokipedia.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. twistbioscience.com [twistbioscience.com]

A Technical Guide to the Spectroscopic Analysis and Characterization of Nootkatin

Introduction

Nootkatin is a naturally occurring sesquiterpenoid found in the heartwood of several species of cedar, most notably the yellow cedar (Cupressus nootkatensis), from which it derives its name. As a tropolone, a class of compounds known for their unique seven-membered aromatic ring structure, this compound exhibits a range of biological activities, including antifungal, insecticidal, and antioxidant properties. This has led to growing interest in its potential applications in agriculture, pharmaceuticals, and as a natural preservative.

This technical guide provides a comprehensive overview of the spectroscopic methods used to identify and characterize this compound. Due to the limited availability of publicly accessible, detailed spectroscopic data for this compound, this document also includes a thorough analysis of the closely related and often co-occurring compound, nootkatone (B190431), for comparative purposes. The structural similarities and differences between these two compounds are highlighted to aid researchers in their analytical endeavors. This guide is intended for researchers, scientists, and professionals in the fields of natural product chemistry, analytical chemistry, and drug development.

Spectroscopic Data of this compound

While comprehensive spectroscopic data for this compound is not as widely reported as for nootkatone, mass spectrometry is a key technique for its identification.

Mass Spectrometry (MS) of this compound

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule, which corresponds to its molecular weight and fragmentation pattern. This is crucial for identifying this compound, especially in complex mixtures like essential oils.

Table 1: Mass Spectrometry Data for this compound

| Technique | Key Fragments (m/z) and Relative Intensities |

| GC-MS | Data not explicitly detailed in the provided search results. A visual representation of the mass spectrum is available in some literature.[1] |

Comparative Spectroscopic Analysis of Nootkatone

Nootkatone is a structurally similar sesquiterpenoid often found alongside this compound. Its extensive spectroscopic data serves as a valuable reference for the analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy of Nootkatone

NMR spectroscopy is a powerful tool for elucidating the detailed molecular structure of organic compounds.

Table 2: ¹H NMR Spectroscopic Data for Nootkatone

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-1 | 5.80 | s | - |

| H-12 | 4.78 | d | - |

| H-13 | 1.77 | s | - |

| H-14 | 0.99 | d | - |

| H-15 | 1.15 | s | - |

| Solvent: CDCl₃, Frequency: 400 MHz |

Table 3: ¹³C NMR Spectroscopic Data for Nootkatone

| Carbon | Chemical Shift (δ, ppm) |

| C-1 | 124.6 |

| C-2 | 199.6 |

| C-3 | 42.0 |

| C-4 | 32.7 |

| C-5 | 170.4 |

| C-6 | 43.9 |

| C-7 | 40.3 |

| C-8 | 31.6 |

| C-9 | 33.0 |

| C-10 | 170.4 |

| C-11 | 149.0 |

| C-12 | 109.2 |

| C-13 | 20.8 |

| C-14 | 14.9 |

| C-15 | 16.8 |

| Solvent: CDCl₃, Frequency: 150 MHz[2] |

Mass Spectrometry (MS) of Nootkatone

The mass spectrum of nootkatone shows a distinct fragmentation pattern that is useful for its identification.

Table 4: Mass Spectrometry Data for Nootkatone

| Technique | Molecular Ion (M⁺) (m/z) | Key Fragments (m/z) |

| EI-MS (70 eV) | 218 | 147, 121, 91, 41[3] |

| GC-MS | 218 | 41, 147, 91, 121, 79[4] |

Infrared (IR) Spectroscopy of Nootkatone

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 5: Infrared (IR) Spectroscopy Data for Nootkatone

| Functional Group | Wavenumber (cm⁻¹) |

| C=O (conjugated ketone) | ~1667 |

| C=C (alkene) | ~1615 |

| C-H (sp³ hybridized) | ~2850-3000 |

| C-H (sp² hybridized) | ~3080 |

Ultraviolet-Visible (UV-Vis) Spectroscopy of Nootkatone

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly conjugated systems.

Table 6: UV-Vis Spectroscopy Data for Nootkatone

| Solvent | λmax (nm) | Molar Absorptivity (ε) |

| Ethanol | 237 | 17000[4] |

Experimental Protocols

Detailed methodologies are crucial for the reproducible spectroscopic analysis of natural products like this compound.

Sample Preparation

-

Extraction : this compound is typically extracted from the heartwood of yellow cedar using organic solvents such as hexane (B92381) or methanol.

-

Purification : The crude extract is then subjected to chromatographic techniques like column chromatography or high-performance liquid chromatography (HPLC) to isolate pure this compound.

NMR Spectroscopy

-

Sample Preparation : Dissolve 5-10 mg of purified this compound in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, C₆D₆) in an NMR tube.

-

Data Acquisition :

-

Instrument : A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR : Acquire the spectrum using a standard pulse sequence. Typically, 8-16 scans are sufficient.

-

¹³C NMR : Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) may be necessary to achieve a good signal-to-noise ratio.

-

2D NMR : Perform COSY, HSQC, and HMBC experiments to establish proton-proton and proton-carbon correlations for complete structural assignment.

-

Mass Spectrometry (GC-MS)

-

Sample Preparation : Prepare a dilute solution of the purified this compound in a volatile organic solvent (e.g., hexane, ethyl acetate).

-

Instrumentation : A gas chromatograph coupled to a mass spectrometer (GC-MS).

-

GC Conditions :

-

Column : A non-polar capillary column (e.g., DB-5ms).

-

Injection : Inject a small volume (e.g., 1 µL) of the sample solution.

-

Temperature Program : Use a temperature gradient to separate the components of the sample. For example, start at 60°C and ramp up to 240°C.

-

-

MS Conditions :

-

Ionization : Electron Ionization (EI) at 70 eV.

-

Mass Range : Scan a mass range of m/z 40-400.

-

Infrared (IR) Spectroscopy

-

Sample Preparation :

-

KBr Pellet : Mix a small amount of solid this compound with dry potassium bromide (KBr) and press into a thin pellet.

-

Thin Film : Dissolve the sample in a volatile solvent and deposit a thin film on a salt plate (e.g., NaCl).

-

-

Data Acquisition :

-

Instrument : A Fourier-Transform Infrared (FTIR) spectrometer.

-

Scan Range : Typically 4000-400 cm⁻¹.

-

Background : Record a background spectrum of the empty sample holder or pure KBr pellet.

-

UV-Vis Spectroscopy

-

Sample Preparation : Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., ethanol, methanol) of known concentration.

-

Data Acquisition :

-

Instrument : A dual-beam UV-Vis spectrophotometer.

-

Cuvette : Use a quartz cuvette with a 1 cm path length.

-

Scan Range : Typically 200-400 nm.

-

Blank : Use the pure solvent as a blank.

-

Visualizations

Experimental Workflow for Spectroscopic Analysis

References

Nootkatin: A Comprehensive Technical Guide to its Physicochemical Properties and Solubility

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nootkatin, a naturally occurring sesquiterpenoid, is a compound of significant interest in the pharmaceutical and flavor industries. Best known as the characteristic flavor and aroma component of grapefruit, its potential therapeutic applications are also the subject of ongoing research. This technical guide provides an in-depth overview of the physicochemical properties and solubility of this compound, presenting key data in a structured format to support research and development activities. Detailed methodologies for the determination of these properties are also outlined, alongside a visualization of its key signaling pathway.

Physicochemical Properties

This compound's utility in various applications is fundamentally governed by its physicochemical characteristics. A comprehensive summary of these properties is presented in Table 1.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₅H₂₂O | [1][2][3] |

| Molecular Weight | 218.33 g/mol | [1][3] |

| Appearance | White to yellowish crystalline solid or colorless to yellowish liquid | [1][2] |

| Melting Point | 32-38 °C | [1][3] |

| Boiling Point | 125-130 °C at 0.50 mm Hg; 170 °C | [1][4] |

| pKa (predicted) | 7.765 | [5] |

| Log P (Octanol-Water Partition Coefficient) | ~3.8 | [3][4] |

| Vapor Pressure | 0.001183 mm Hg at 23°C | [3][4] |

Solubility Profile

The solubility of this compound in various solvents is a critical parameter for its formulation and delivery. This compound is sparingly soluble in water but demonstrates good solubility in several organic solvents. A summary of its solubility is provided in Table 2.

| Solvent | Solubility | Reference(s) |

| Water | Very slightly soluble (~2.375 mg/L at 25°C, estimated) | [1] |

| Ethanol | Soluble (~33 mg/mL) | [2] |

| Dimethyl Sulfoxide (DMSO) | Soluble (~20 mg/mL) | [2] |

| Dimethylformamide (DMF) | Soluble (~33 mg/mL) | [2] |

| Dipropylene Glycol | Soluble | [1] |

| Oils | Soluble | [2] |

Experimental Protocols

The following sections describe generalized experimental methodologies for determining the key physicochemical and solubility properties of a compound like this compound.

Determination of Melting Point

The melting point of a solid crystalline substance is the temperature at which it changes state from solid to liquid.

Apparatus:

-

Melting point apparatus (e.g., Thiele tube or a digital melting point device)

-

Capillary tubes

-

Thermometer

-

Spatula

Procedure:

-

Ensure the this compound sample is dry and in a fine powder form.

-

Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube into the heating block of the melting point apparatus.

-

Heat the sample at a steady rate of 1-2 °C per minute.

-

Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire solid has turned into a clear liquid (the completion of melting). The range between these two temperatures is the melting point range.

Determination of Boiling Point (Micro Method)

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid and the liquid changes into a vapor.

Apparatus:

-

Small test tube

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating bath (e.g., oil bath)

Procedure:

-

Place a small amount of liquid this compound into the small test tube.

-

Invert the sealed capillary tube and place it into the test tube with the open end submerged in the liquid.

-

Attach the test tube to a thermometer and immerse the setup in a heating bath.

-

Heat the bath gradually. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Continue heating until the bubbling is rapid and continuous.

-

Turn off the heat and allow the bath to cool slowly.

-

The boiling point is the temperature at which the bubbling stops and the liquid just begins to enter the capillary tube.

Determination of Solubility

This protocol outlines a general method for qualitatively and quantitatively assessing the solubility of this compound in a given solvent.

Apparatus:

-

Vials or test tubes

-

Analytical balance

-

Vortex mixer or magnetic stirrer

-

Centrifuge

-

Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

Procedure (Quantitative - Shake-Flask Method):

-

Add an excess amount of this compound to a known volume of the solvent in a vial.

-

Seal the vial and agitate it at a constant temperature for a set period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, centrifuge the solution to separate the undissolved solid.

-

Carefully withdraw a known volume of the supernatant.

-

Dilute the supernatant with an appropriate solvent and determine the concentration of this compound using a suitable analytical method such as UV-Vis spectrophotometry or HPLC with a pre-established calibration curve.

-

Calculate the solubility in units such as mg/mL or mol/L.

Caption: A generalized workflow for the experimental determination of this compound's solubility.

Biological Activity and Signaling Pathway

This compound has been shown to exhibit various biological activities, including the activation of AMP-activated protein kinase (AMPK), a key regulator of cellular energy metabolism.

AMPK Signaling Pathway Activation by this compound

This compound is known to activate AMPK, which in turn phosphorylates downstream targets such as Acetyl-CoA Carboxylase (ACC), leading to the inhibition of fatty acid synthesis and the promotion of fatty acid oxidation. This activation is mediated by upstream kinases, including Liver Kinase B1 (LKB1) and Ca²⁺/Calmodulin-Dependent Protein Kinase Kinase (CaMKK).

References

- 1. (+)-Nootkatone | C15H22O | CID 1268142 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Nootkatone - Wikipedia [en.wikipedia.org]

- 3. Nootkatone (CAS: 4674-50-4) – Premium Zesty Synthetic Ingredient for Perfumery — Scentspiracy [scentspiracy.com]

- 4. ScenTree - Nootkatone (CAS N° 4674-50-4) [scentree.co]

- 5. dempochem.com [dempochem.com]

The Role of Nootkatin in Plant Defense: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Nootkatin, a bicyclic sesquiterpenoid ketone, is a significant secondary metabolite found in select plant species, notably grapefruit (Citrus paradisi) and Alaska yellow cedar (Callitropsis nootkatensis).[1] Initially recognized for its characteristic grapefruit aroma, extensive research has unveiled its potent role as a natural defense compound. This technical guide provides a comprehensive overview of this compound's function in plant defense mechanisms, detailing its biosynthesis, the signaling pathways that regulate its production in response to external threats, and its direct antimicrobial and insecticidal activities. This document synthesizes quantitative bioactivity data, outlines detailed experimental protocols for its study, and visualizes the core signaling and biosynthetic pathways, offering a foundational resource for its exploration in pest management and drug development.

Introduction: this compound as a Phytoalexin

Plants, being sessile organisms, have evolved a sophisticated chemical arsenal (B13267) to defend against a myriad of threats, including pathogenic microbes and herbivorous insects. A key component of this defense is the production of phytoalexins—antimicrobial and anti-herbivore compounds that are synthesized de novo and accumulate rapidly at sites of infection or attack.[2] this compound, and its immediate precursor (+)-valencene, function as critical phytoalexins. Their biosynthesis is tightly regulated and induced by external stress signals, positioning them as key players in the plant's inducible defense system.[3][4] This guide explores the mechanisms governing this induction and the subsequent protective bioactivities of this compound.

Biosynthesis Pathway of this compound

The formation of this compound is a multi-step enzymatic process originating from the universal C15 isoprenoid precursor, farnesyl pyrophosphate (FPP), which is produced via the mevalonate (B85504) (MVA) pathway in the cytoplasm.[3] The pathway can be delineated into two primary stages.

-

Cyclization to (+)-Valencene : The first committed step is the conversion of the linear FPP into the bicyclic sesquiterpene, (+)-valencene. This reaction is catalyzed by the enzyme (+)-valencene synthase (TPS) , a member of the terpene synthase family.[3][5]

-

Oxidation to (+)-Nootkatin : (+)-Valencene undergoes a two-step oxidation process. First, a cytochrome P450 monooxygenase (CYP) , requiring an NADPH-cytochrome P450 reductase (CPR) partner, hydroxylates valencene (B1682129) to form (+)-nootkatol. Subsequently, a dehydrogenase oxidizes the alcohol group of (+)-nootkatol to a ketone, yielding the final product, (+)-nootkatin.[3]

Caption: Core biosynthetic pathway of (+)-Nootkatin from FPP.

Regulation of this compound Production in Plant Defense

The synthesis of this compound is not constitutive but is induced upon perception of biotic stress, a hallmark of a phytoalexin-based defense. This induction is mediated by a complex signaling network involving pathogen recognition and hormonal signaling cascades.

PAMP-Triggered Immunity (PTI) and Elicitor Recognition

The plant defense response is initiated when cell surface-localized Pattern Recognition Receptors (PRRs) recognize conserved molecular signatures from potential threats. These signatures include Pathogen-Associated Molecular Patterns (PAMPs), such as flagellin (B1172586) (flg22) from bacteria or chitin (B13524) from fungi, or Herbivore-Associated Molecular Patterns (HAMPs).[6][7] In citrus, resistant genotypes exhibit a robust production of Reactive Oxygen Species (ROS) upon treatment with flg22, indicating successful PAMP recognition and the initiation of PAMP-Triggered Immunity (PTI).[6] This initial recognition triggers a downstream signaling cascade, a critical component of which is the synthesis of defense-related phytohormones.

Hormonal Signaling: The Role of Ethylene (B1197577) and Jasmonates

Ethylene (ET) and Jasmonic Acid (JA) are key phytohormones that mediate defense responses against pathogens and herbivores.[8] Their signaling pathways are known to synergistically induce the expression of plant defense genes, including those involved in secondary metabolite production.[9][10]

-

Ethylene (ET): Treatment of citrus fruit with ethylene has been shown to increase the accumulation of (+)-valencene by over 20% and induce an eight-fold increase in the transcription of the valencene synthase gene.[4][5]

-

Jasmonates (JA): Methyl jasmonate (MeJA) is a well-established elicitor of terpenoid synthesis in numerous plant species, activating the expression of defense-related genes.[3][11]

The signaling pathways of ET and JA converge on specific families of transcription factors. In citrus, the ethylene-induced AP2/ERF transcription factor, CitAP2.10 , has been shown to directly bind to the promoter and activate the expression of the CsTPS1 gene , which encodes (+)-valencene synthase.[3] This provides a direct mechanistic link from hormonal signaling to the biosynthesis of the this compound precursor.

Caption: Plant defense signaling pathway leading to this compound precursor synthesis.

Bioactivity and Defense Mechanisms

This compound exerts its defensive properties through direct toxicity and repellency to a broad spectrum of organisms.

Insecticidal and Acaricidal Activity

This compound is a potent insecticide and repellent against numerous arthropod pests, including those that have developed resistance to conventional pesticides.[1] Its primary mode of action is believed to be the antagonism of GABA-gated chloride channels and the agonism of octopamine (B1677172) receptors in the insect nervous system, leading to overstimulation, paralysis, and death.[6][8]

Table 1: Insecticidal and Acaricidal Efficacy of this compound

| Target Organism | Species | Bioassay Type | Efficacy Metric | Value | Reference(s) |

|---|---|---|---|---|---|

| Tick | Ixodes scapularis (Nymph) | Vial Assay | LC₅₀ | 0.169 µg/cm² | [12] |

| Dermacentor variabilis (Nymph) | Vial Assay | LC₅₀ | 0.233 µg/cm² | [12] | |

| Amblyomma americanum (Nymph) | Vial Assay | LC₅₀ | 0.352 µg/cm² | [12] | |

| Ixodes scapularis (Adult) | Vertical Filter Paper | EC₅₀ (Repellency) | 0.87 µg/cm² | [12] | |

| Mosquito | Aedes aegypti (Permethrin-Susc.) | CDC Bottle Bioassay | LC₅₀ | ~3.0 mg/bottle | [1] |

| Aedes aegypti (Permethrin-Resist.) | CDC Bottle Bioassay | LC₅₀ | 8.34 mg/bottle | [1] |

| | Aedes aegypti | RIBB Repellency Assay | Repellency | Comparable to 7% DEET |[1] |

Antifungal and Antibacterial Activity

This compound and its derivatives also exhibit significant activity against phytopathogenic fungi and bacteria. The proposed mechanism for its antifungal action involves the disruption of cell membrane permeability and integrity, leading to the leakage of cellular contents.[13] Its antibacterial effects are more pronounced against Gram-positive bacteria, suggesting a mode of action that may target the cell wall structure.[14][15]

Table 2: Antimicrobial Efficacy of this compound and its Derivatives | Target Organism | Species | Compound | Bioassay Type | Efficacy Metric | Value | Reference(s) | | :--- | :--- | :--- | :--- | :--- | :--- | | Fungus | Phomopsis sp. | this compound Derivative (N17) | Mycelial Growth | EC₅₀ | 2.02 µM (0.48 µg/mL) |[13] | | | Phytophthora parasitica | this compound Derivative (N17) | Mycelial Growth | EC₅₀ | >50 µM |[13] | | | Fusarium oxysporum | this compound Derivative (N17) | Mycelial Growth | EC₅₀ | 19.35 µM (4.6 µg/mL) |[13] | | | Candida tropicalis | this compound | Microdilution | IC₅₀ | 512 µg/mL |[16] | | | Pichia kudriavzevii | this compound | Microdilution | IC₅₀ | 512 µg/mL |[16] | | Bacteria | Corynebacterium diphtheriae | this compound | Growth Inhibition | Bactericidal | >1 mM |[14] | | | Listeria monocytogenes | Nootkatone (B190431) | Growth Inhibition | Bactericidal | >2 mM |[14] | | | Staphylococcus aureus | Nootkatone | Growth Inhibition | Bacteriostatic | - |[14] |

Key Experimental Protocols

Reproducible and standardized methodologies are essential for evaluating the bioactivity of this compound.

Protocol: CDC Bottle Bioassay for Mosquito Insecticidal Activity

This protocol determines the lethal concentration (LC) of nootkatone against adult mosquitoes.[6]

-

Preparation: Prepare serial dilutions of technical-grade nootkatone in acetone (B3395972).

-

Coating: Coat the inner surface of 250 mL glass bottles with 1 mL of a nootkatone solution. Control bottles are coated with 1 mL of acetone only.

-

Evaporation: Roll and rotate the bottles until the solvent has completely evaporated, leaving a uniform film of the compound.

-

Exposure: Introduce 20-25 non-blood-fed female mosquitoes (2-5 days old) into each bottle using an aspirator.

-

Knockdown: Record the number of knocked-down (immobile) mosquitoes at 15-minute intervals for up to 2 hours.

-

Recovery: After the exposure period, transfer the mosquitoes to clean recovery cages with access to a 10% sugar solution.

-

Mortality Assessment: Record final mortality at 24 hours post-exposure.

-

Analysis: Calculate the LC₅₀ (concentration that kills 50% of the population) and KT₅₀ (time to knock down 50% of the population) using probit analysis.

Caption: Workflow for the CDC mosquito bottle bioassay.

Protocol: Broth Microdilution Assay for Antifungal MIC Determination

This method is used to determine the Minimum Inhibitory Concentration (MIC) of nootkatone against fungal pathogens.[17]

-

Inoculum Preparation: Culture the fungal strain on an appropriate agar (B569324) medium (e.g., Potato Dextrose Agar). Wash spores from the surface and adjust the spore suspension with sterile saline or broth to a concentration of approximately 1.0 x 10⁵ spores/mL.

-

Compound Preparation: Prepare a stock solution of nootkatone in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in a 96-well microtiter plate using an appropriate liquid medium (e.g., RPMI 1640 or Potato Dextrose Broth). The final volume in each well should be 100 µL.

-

Inoculation: Add 100 µL of the prepared fungal inoculum to each well, bringing the final volume to 200 µL. Include a positive control (fungus with no compound) and a negative control (medium only).

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 25-28°C) for 48-72 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of nootkatone at which no visible growth of the fungus is observed.

Protocol: Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

This protocol quantifies the expression level of target genes, such as valencene synthase (TPS), in response to elicitor treatment.[4]

-

Plant Treatment & Sampling: Treat plants (e.g., Citrus seedlings) with an elicitor (e.g., spray with 100 µM Methyl Jasmonate) or a control solution. Collect tissue samples at various time points post-treatment and immediately freeze in liquid nitrogen.

-

RNA Extraction: Extract total RNA from the ground tissue using a suitable kit (e.g., RNeasy Plant Mini Kit) following the manufacturer's instructions. Assess RNA quality and quantity using a spectrophotometer and gel electrophoresis.

-

cDNA Synthesis: Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) primers.

-

qPCR Reaction: Set up the qPCR reaction in a total volume of 10-20 µL containing: 2x SYBR Green Master Mix, 0.5 µM of each forward and reverse primer for the target gene (e.g., CsTPS1) and a reference gene (e.g., Actin), and diluted cDNA template.

-

Thermal Cycling: Perform the qPCR on a real-time PCR system with a standard program: initial denaturation (e.g., 95°C for 3 min), followed by 40 cycles of denaturation (95°C for 20s) and annealing/extension (60°C for 45s), followed by a melt curve analysis.

-

Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method. The ΔCt is determined by subtracting the reference gene Ct from the target gene Ct. The ΔΔCt is the difference between the ΔCt of the treated sample and the ΔCt of the control sample.

Conclusion and Future Directions

This compound stands out as a potent, plant-derived defense compound with a dual role as both an insecticide and an antimicrobial agent. Its biosynthesis is intricately linked to the plant's core defense signaling pathways, particularly those mediated by ethylene and jasmonates, confirming its status as an inducible phytoalexin. The quantitative data clearly demonstrate its efficacy against a range of agronomically and medically important pests and pathogens.

For drug development professionals, this compound's unique mode of action against insect nervous system receptors presents a valuable alternative to conventional pesticides, especially in combating resistance. For researchers, the elucidation of its regulatory network opens avenues for engineering enhanced pest and disease resistance in crops. Future research should focus on identifying the specific PAMPs and HAMPs that are most effective at inducing the this compound biosynthetic pathway and further exploring the synergistic effects of this compound with other natural compounds to develop next-generation biopesticides.

References

- 1. Frontiers | Genome-wide analysis of NPR1-like genes in citrus species and expression analysis in response to citrus canker (Xanthomonas axonopodis pv. citri) [frontiersin.org]

- 2. Frontiers | Fungal inhibitory activity of sesquiterpenoids isolated from Laggera pterodonta [frontiersin.org]

- 3. benchchem.com [benchchem.com]

- 4. Application of valencene and prospects for its production in engineered microorganisms - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Application of valencene and prospects for its production in engineered microorganisms [frontiersin.org]

- 6. PAMPs, PRRs, effectors and R-genes associated with citrus–pathogen interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Ethylene and Jasmonates Signaling Network Mediating Secondary Metabolites under Abiotic Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Plant Defense Genes Are Synergistically Induced by Ethylene and Methyl Jasmonate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Methyl Jasmonate-Induced Ethylene Production Is Responsible for Conifer Phloem Defense Responses and Reprogramming of Stem Cambial Zone for Traumatic Resin Duct Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Transcriptional insights of citrus defense response against Diaporthe citri - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Design, Synthesis and Antifungal Activity of Nootkatone Derivatives Containing Acylhydrazone and Oxime Ester - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Inhibition of Fungal and Bacterial Plant Pathogens In Vitro and In Planta with Ultrashort Cationic Lipopeptides - PMC [pmc.ncbi.nlm.nih.gov]

Unearthing Nature's Bounty: A Technical Guide to Discovering Novel Sources of Nootkatin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nootkatin, a naturally occurring sesquiterpenoid, has garnered significant attention within the scientific community for its diverse pharmacological activities, including anti-inflammatory, neuroprotective, and potential anticancer properties. Initially identified in the heartwood of the Alaska yellow cedar (Callitropsis nootkatensis), the quest for novel and sustainable sources of this valuable compound is paramount for advancing research and enabling potential therapeutic applications. This technical guide provides a comprehensive overview of established and emerging natural sources of this compound, detailed methodologies for its extraction and purification, and an exploration of its molecular mechanisms of action.

Natural and Microbial Sources of this compound

This compound can be found in a variety of plant species and can also be produced through microbial biotransformation. The concentration of this compound can vary significantly depending on the source, cultivar, and environmental conditions.

Plant Sources

The primary plant sources of this compound include grapefruit (Citrus paradisi), Alaska yellow cedar (Callitropsis nootkatensis), and the fruits of Alpinia oxyphylla.

| Plant Source | Part of Plant | Nootkatone (B190431) Content | Reference |

| Grapefruit (Citrus paradisi) | |||

| Marsh | Peel | 110.5 mg/kg | [1] |

| Redblush | Peel | 95.2 mg/kg | [1] |

| Star Ruby | Peel | 88.6 mg/kg | [1] |

| Henderson | Peel | 75.4 mg/kg | [1] |

| Ray Ruby | Peel | 68.9 mg/kg | [1] |

| Peel Oil | - | 0.1 - 0.8% | [2] |

| Pummelo (Citrus maxima) | |||

| Pummelo | Peel | 15.7 mg/kg | [1] |

| Kao Pan Pummelo | Peel | 12.3 mg/kg | [1] |

| Reinking Pummelo | Peel | 9.8 mg/kg | [1] |

| Alpinia oxyphylla | |||

| Fruits (Essential Oil) | Fruit | 7.64% of essential oil | [3] |

Microbial Biotransformation

Microbial fermentation presents a promising alternative for the sustainable production of this compound, primarily through the biotransformation of valencene (B1682129). Several fungal and yeast species have demonstrated the ability to efficiently convert valencene into this compound.

| Microbial Strain | Substrate | Nootkatone Yield | Reference |

| Mucor sp. | Valencene | 328 mg/L (82% yield) | [4][5] |

| Botryosphaeria dothidea | Valencene | 336 mg/L (84% yield) | [4][5] |

| Botryodiplodia theobromae | Valencene | 168 mg/L (42% yield) | [4] |

| Chaetomium globosum | Valencene | 25 mg/L | [4] |

| Yarrowia lipolytica 2.2ab | Valencene | 852.3 mg/L | [6] |

| Yarrowia lipolytica (optimized) | Valencene | 628.41 ± 18.60 mg/L | [7] |

| Engineered Saccharomyces cerevisiae | Glucose | 59.78 mg/L | [8] |

Experimental Protocols

Supercritical CO₂ Extraction of this compound from Citrus Peel

Supercritical fluid extraction (SFE) with carbon dioxide is an environmentally friendly and efficient method for extracting this compound from plant materials.[4][9]

Materials and Equipment:

-

Dried and ground citrus peel (particle size 0.6-0.9 mm)[10]

-

Supercritical fluid extractor

-

High-pressure CO₂ source

-

Collection vessel

-

Ethanol (B145695) (optional, as a co-solvent)

Protocol:

-

Sample Preparation: Dry the citrus peels to a moisture content of approximately 7% and grind to a fine powder.[10]

-

Loading the Extractor: Pack the ground peel material into the extraction vessel.

-

Setting Parameters:

-

Extraction: Pass the supercritical CO₂ through the extraction vessel for a defined period (e.g., 1.5-3 hours).[12] this compound will dissolve in the supercritical fluid.

-

Separation and Collection:

-

Route the CO₂ and dissolved extract to the collection vessel.

-

Reduce the pressure in the collection vessel (e.g., to 4 MPa), causing the CO₂ to return to a gaseous state and the this compound to precipitate.[12]

-

Collect the crude this compound extract.

-

-

Purification: The crude extract can be further purified using techniques such as high-speed counter-current chromatography.

High-Speed Counter-Current Chromatography (HSCCC) Purification of this compound

HSCCC is a liquid-liquid partition chromatography technique that is highly effective for purifying this compound from crude extracts or fermentation broths.[13]

Materials and Equipment:

-

Crude this compound extract or fermentation broth

-

High-speed counter-current chromatograph

-

Two-phase solvent system (e.g., n-hexane-methanol-water, 5:4:1, v/v)

-

Fraction collector

-

Rotary evaporator

-

GC-MS for analysis

Protocol:

-

Solvent System Preparation: Prepare the two-phase solvent system and thoroughly mix in a separatory funnel. Allow the phases to separate and degas both phases before use.

-

HSCCC Instrument Setup:

-

Sample Injection: Dissolve a known amount of the crude extract in a small volume of the solvent system and inject it into the column.

-

Separation: Continuously pump the mobile phase through the column to elute the components.

-

Fraction Collection: Collect fractions of the eluent at regular intervals.

-

Analysis: Analyze the collected fractions for the presence and purity of this compound using GC-MS.

-

Post-Purification: Combine the fractions containing pure this compound and remove the solvent using a rotary evaporator to obtain the purified compound.

Molecular Signaling Pathways Modulated by this compound

This compound exerts its biological effects by modulating several key signaling pathways involved in inflammation, oxidative stress, and cellular metabolism.

JAK2/STAT Signaling Pathway

This compound has been shown to inhibit the JAK2/STAT signaling pathway, which plays a crucial role in adipogenesis and inflammation. By decreasing the phosphorylation of JAK2, STAT3, and STAT5, this compound can suppress the expression of downstream target genes involved in these processes.

NRF2-HO-1 Signaling Pathway

This compound can activate the NRF2-HO-1 signaling pathway, a critical cellular defense mechanism against oxidative stress.[13] Under normal conditions, NRF2 is kept in the cytoplasm by KEAP1. This compound promotes the dissociation of NRF2 from KEAP1, allowing NRF2 to translocate to the nucleus and activate the transcription of antioxidant genes like heme oxygenase-1 (HO-1).[13]

AhR-CYP1A1 Signaling Pathway

This compound has been observed to modulate the Aryl Hydrocarbon Receptor (AhR) signaling pathway. It can decrease the protein levels of AhR and its downstream target, Cytochrome P450 1A1 (CYP1A1), which are involved in xenobiotic metabolism and can contribute to cellular damage.

Conclusion

The identification of novel and sustainable sources of this compound is a critical step towards realizing its full therapeutic potential. This guide has provided an in-depth overview of the current knowledge on natural and microbial sources of this compound, along with detailed protocols for its extraction and purification. The elucidation of its molecular mechanisms of action further underscores its potential as a valuable lead compound in drug discovery. Continued research into optimizing production methods and further exploring its pharmacological properties will be essential for translating the promise of this compound into tangible clinical benefits.

References

- 1. Nootkatone, an AMPK activator derived from grapefruit, inhibits KRAS downstream pathway and sensitizes non-small-cell lung cancer A549 cells to adriamycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. m.youtube.com [m.youtube.com]

- 3. Pharmacological blockage of the AHR-CYP1A1 axis: a call for in vivo evidence - PMC [pmc.ncbi.nlm.nih.gov]

- 4. co2extractionmachine.com [co2extractionmachine.com]

- 5. Supercritical CO2 assisted extraction of essential oil and naringin from Citrus grandis peel: in vitro antimicrobial activity and docking study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Activation of Nrf2/HO-1 signaling: An important molecular mechanism of herbal medicine in the treatment of atherosclerosis via the protection of vascular endothelial cells from oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. CN101255087A - Method for extracting and purifying natural flavor valencene and nootkatone from juglans regia - Google Patents [patents.google.com]

- 11. Nootkatone Supplementation Ameliorates Carbon Tetrachloride-Induced Acute Liver Injury via the Inhibition of Oxidative Stress, NF-κB Pathways, and the Activation of Nrf2/HO-1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Nootkatone (NK), a grapefruit-derived sesquiterpenoid, suppresses UVB-induced damage by regulating NRF2-HO-1 and AhR-CYP1A1 signaling pathways in HaCaT cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Nootkatone (NK), a grapefruit-derived aromatic compound, inhibited lipid accumulation by regulating JAK2-STAT signaling and antioxidant response in adipocyte - PubMed [pubmed.ncbi.nlm.nih.gov]

The Molecular Machinery of (+)-Nootkatone Production in Alpinia oxyphylla: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the biosynthesis of (+)-nootkatone in Alpinia oxyphylla, a compound of significant interest for the pharmaceutical, cosmetic, and food industries. Drawing upon recent advancements in transcriptome analysis and heterologous reconstitution, this document details the enzymatic cascade, presents key quantitative data, outlines experimental methodologies, and visualizes the intricate biological processes involved.

The Biosynthetic Pathway of (+)-Nootkatone

The production of (+)-nootkatone in Alpinia oxyphylla is a multi-step enzymatic process that converts the primary metabolite farnesyl pyrophosphate (FPP) into the final sesquiterpenoid. The pathway was fully elucidated through transcriptome mining of A. oxyphylla and subsequent functional characterization of candidate enzymes via heterologous expression in Saccharomyces cerevisiae.[1]

The key enzymatic steps are:

-

Conversion of FPP to (+)-Valencene: The pathway is initiated by the cyclization of FPP to form (+)-valencene. This reaction is catalyzed by a novel sesquiterpene synthase, (+)-valencene synthase (AoVS).[1]

-

Oxidation of (+)-Valencene: Following its synthesis, (+)-valencene undergoes oxidation. This step is mediated by a series of cytochrome P450 monooxygenases (CYPs). Three specific enzymes, AoCYP6 (CYP71BB2), AoCYP9 (CYP71CX8), and AoCYP18 (CYP701A170), have been identified as responsible for this conversion, which proceeds through the intermediate β-nootkatol. The activity of these CYPs is dependent on a cytochrome P450 reductase (AoCPR1).[1]

-

Dehydrogenation to (+)-Nootkatone: The final step in the pathway is the dehydrogenation of β-nootkatol to yield (+)-nootkatone. This reaction is carried out by a group of short-chain dehydrogenases/reductases (AoSDRs), namely AoSDR1, AoSDR2, and AoSDR3.[1]

Quantitative Analysis of (+)-Nootkatone Biosynthesis in Engineered Saccharomyces cerevisiae

The functionality of the identified enzymes and the efficiency of the reconstituted pathway were quantified by expressing the respective genes in S. cerevisiae. The production titers of key metabolites were measured to assess the performance of different engineered yeast strains.

| Strain | Relevant Genes Expressed | (+)-Valencene Titer (mg/L) | β-Nootkatol Titer (mg/L) | (+)-Nootkatone Titer (mg/L) | Dry Cell Weight (g/L) |

| JDXV1 | AoVS | 1.83 ± 0.15 | - | - | 5.31 ± 0.12 |

| JDXV2 | AoVS, AoCYP18, AoCPR1 | 0.97 ± 0.09 | 0.31 ± 0.02 | - | 5.24 ± 0.08 |

| JDXV3 | AoVS, AoCYP18, AoCPR1, AoSDR1 | 0.89 ± 0.05 | 0.12 ± 0.01 | 0.23 ± 0.02 | 5.28 ± 0.11 |

| JDXV4 | AoVS, AoCYP18, AoCPR1, AoSDR2 | 0.91 ± 0.06 | 0.15 ± 0.01 | 0.19 ± 0.01 | 5.32 ± 0.09 |

| JDXV5 | AoVS, AoCYP18, AoCPR1, AoSDR3 | 0.85 ± 0.07 | 0.09 ± 0.01 | 0.35 ± 0.03 | 5.26 ± 0.13 |

| JDXV6 | AoVS, AoCYP6, AoCYP9, AoCYP18, AoCPR1, AoSDR3 | 0.53 ± 0.04 | 0.06 ± 0.01 | 0.58 ± 0.05 | 5.21 ± 0.10 |

Data are presented as mean ± SD (n=3). Data extracted from Deng et al., 2024.[2]

Experimental Protocols

The elucidation of the (+)-nootkatone biosynthetic pathway involved a series of sophisticated molecular biology and analytical chemistry techniques. Below are the detailed methodologies for the key experiments.

Transcriptome Mining and Gene Identification

-